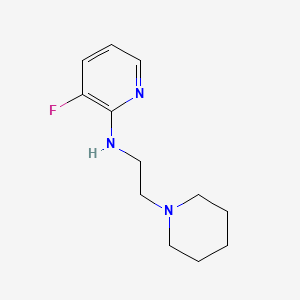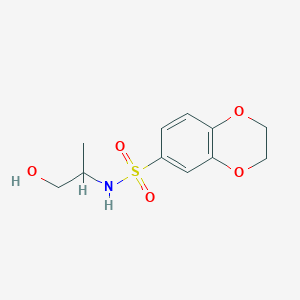![molecular formula C12H16N4 B7556387 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline, also known as DMMA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMMA is a triazole-based compound that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is not fully understood. However, it is believed that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline exerts its biological activities through the inhibition of key enzymes and proteins in various biological pathways.
Biochemical and Physiological Effects:
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been shown to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its ability to selectively inhibit key enzymes and proteins in various biological pathways. This makes it a potential candidate for the development of new drugs that target specific biological pathways. However, one of the limitations of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Another potential direction is the development of new cancer therapies based on the anticancer properties of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Additionally, further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo, which could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline can be synthesized through a multistep process that involves the reaction of 2-methylaniline with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antimicrobial, antifungal, and anticancer properties. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-6-4-5-7-11(9)13-8-12-15-14-10(2)16(12)3/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRZMKLGTLWPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)



![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)